2-(2,5-Dichlorophenyl)piperazine

Descripción

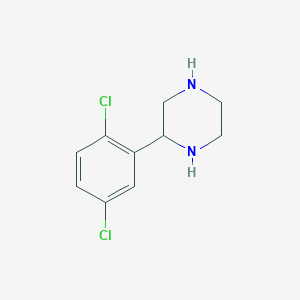

2-(2,5-Dichlorophenyl)piperazine (CAS 1013-27-0) is a piperazine derivative featuring a dichlorophenyl substituent at the 2,5-positions of the benzene ring. Its molecular formula is C₁₀H₁₂Cl₂N₂, with a molecular weight of 231.12 g/mol. The compound’s structure combines the piperazine ring’s flexibility with the electron-withdrawing and steric effects of the chlorine atoms, influencing its physicochemical properties and biological activity.

Piperazine derivatives are widely explored in medicinal chemistry for their versatility in interacting with receptors, enzymes, and transporters. The 2,5-dichlorophenyl substitution pattern distinguishes this compound from other dichlorophenylpiperazines, such as 2,4- and 3,4-dichloro analogs, which exhibit distinct biological profiles .

Propiedades

IUPAC Name |

2-(2,5-dichlorophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Cl2N2/c11-7-1-2-9(12)8(5-7)10-6-13-3-4-14-10/h1-2,5,10,13-14H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAZPHGORPPQSTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C2=C(C=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90661684 | |

| Record name | 2-(2,5-Dichlorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914348-91-7 | |

| Record name | 2-(2,5-Dichlorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dichlorophenyl)piperazine typically involves the cyclization of 2,5-dichloroaniline with bis(2-chloroethyl)amine hydrochloride. The reaction is carried out at elevated temperatures, typically between 120-220°C, to facilitate the cyclization process . Another method involves the condensation of 2,5-dichlorobromobenzene with piperazine under basic conditions .

Industrial Production Methods

For industrial production, the method involving the cyclization of 2,5-dichloroaniline with bis(2-chloroethyl)amine hydrochloride is preferred due to its high yield and cost-effectiveness. The reaction is conducted in the presence of a protonic solvent, and the product is purified using high-performance liquid chromatography (HPLC) to achieve a purity of over 99.5% .

Análisis De Reacciones Químicas

Types of Reactions

2-(2,5-Dichlorophenyl)piperazine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and sulfonium salts, with reactions typically conducted under basic conditions.

Oxidation: Oxidizing agents such as potassium permanganate can be used, although specific conditions vary depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with alkyl halides can yield N-alkylated derivatives of this compound .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Development

2-(2,5-Dichlorophenyl)piperazine serves as an important intermediate in the synthesis of various pharmaceutical compounds. It is particularly relevant in the development of drugs targeting neurological disorders and cancer therapies. For instance, derivatives of this compound have been investigated for their potential as anticancer agents, showcasing significant activity against pancreatic cancer cell lines .

Case Study: Anticancer Activity

A study demonstrated that a derivative of this compound exhibited an IC50 value of 6 ± 0.85 μM against AsPC-1 and SW1990 human pancreatic cancer cell lines, indicating its potential for further development as an anticancer drug .

Biological Research

Cellular and Molecular Studies

The compound is utilized in biological studies to explore its effects on various cellular processes. Its mechanism often involves interaction with specific molecular targets, influencing signaling pathways that are crucial for cell survival and proliferation. Research has indicated that piperazine derivatives can modulate the activity of certain receptors linked to cancer progression and treatment resistance .

Table 1: Biological Activity of Piperazine Derivatives

| Compound | Target Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 6h (Tryptamine-Piperazine) | AsPC-1 | 6 ± 0.85 | Inhibition of ERK and AKT phosphorylation |

| 1-(2,5-Dichlorophenyl)piperazine | SW1990 | Varies | Modulation of receptor activity |

Industrial Applications

Chemical Synthesis

In industrial chemistry, this compound is employed as a building block for synthesizing specialty chemicals. Its utility in producing intermediates for various chemical reactions makes it valuable in the manufacturing sector.

Forensic and Diagnostic Uses

The compound is also relevant in forensic science and clinical diagnostics. Its derivatives are used in analytical methods for detecting substances related to drug formulations, ensuring quality control in pharmaceutical production .

Synthesis Techniques

The synthesis of this compound can be achieved through various methods:

Mecanismo De Acción

The mechanism of action of 2-(2,5-Dichlorophenyl)piperazine involves its interaction with various molecular targets, including neurotransmitter receptors. It acts as a partial agonist at dopamine D2 and D3 receptors and as an antagonist at serotonin 5-HT2A receptors . These interactions modulate neurotransmitter signaling pathways, which can influence mood, cognition, and behavior.

Comparación Con Compuestos Similares

Structural Analogues: Dichlorophenylpiperazines

The position of chlorine substituents on the phenyl ring significantly impacts biological activity. Key analogs include:

Mechanistic Insights :

- Antiproliferative Activity : 2,4-Dichloro analogs show superior potency due to optimal steric and electronic interactions with cellular targets like tubulin or kinases .

- Receptor Selectivity : 3,4-Dichloro derivatives exhibit strong sigma receptor antagonism, while 2,3-dichloro variants target dopamine D3 receptors .

Functionalized Piperazines: Sulfonyl and Heterocyclic Modifications

Addition of sulfonyl groups or heterocycles alters solubility, bioavailability, and target engagement:

Key Trends :

Bridged and Rigidified Piperazines

Constraining the piperazine ring enhances selectivity for transporters and receptors:

| Compound | Structural Feature | Dopamine Transporter (DAT) Affinity | Selectivity (DAT/SERT) |

|---|---|---|---|

| 1-[2-(Bis(4-fluorophenyl)methoxy)ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909) | Flexible piperazine | IC₅₀ = 1.4 nM | 29-fold (DAT over SERT) |

| N-Methyl-3,8-diaza[3.2.1]bicyclooctane analog of GBR 12909 | Bridged piperazine | IC₅₀ = 8.0 nM | 88-fold (DAT over SERT) |

| 1-(3-Acetylaminopropyl)-4-(2,5-dichlorophenyl)piperazine | Acetylated side chain | Not reported | N/A |

Actividad Biológica

2-(2,5-Dichlorophenyl)piperazine (DCPP) is a chemical compound that belongs to the piperazine family, known for its diverse biological activities. This compound has been studied for its interactions with various neurotransmitter systems, particularly in the context of psychiatric disorders and neuropharmacology. The following article provides a comprehensive overview of the biological activity of DCPP, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C10H12Cl2N2

- Molecular Weight : 233.12 g/mol

- Structural Features : DCPP contains a piperazine ring substituted with a dichlorophenyl group, which enhances its interaction with biological targets.

DCPP primarily functions by modulating neurotransmitter systems, particularly serotonin and dopamine pathways. Its mechanism includes:

- Receptor Binding : DCPP interacts with various receptors including serotonin (5-HT) and dopamine (D2) receptors, influencing mood and behavior.

- Inhibition of Enzymes : It may also act as an inhibitor of monoamine oxidase (MAO), leading to increased levels of neurotransmitters in the synaptic cleft.

1. Antidepressant Effects

Studies have shown that DCPP exhibits antidepressant-like effects in rodent models. In one study, administration of DCPP resulted in significant alterations in behavior under stress conditions, suggesting potential efficacy in treating depression .

2. Anxiolytic Properties

DCPP has been evaluated for its anxiolytic properties. In behavioral tests involving rodent models, it demonstrated a reduction in anxiety-like behaviors, indicating its potential use as an anxiolytic agent .

3. Neuroprotective Effects

Research indicates that DCPP may possess neuroprotective properties against neurodegenerative disorders. Its ability to inhibit MAO-B suggests a role in protecting neuronal cells from oxidative stress .

Cytotoxicity Studies

Cytotoxicity evaluations have been conducted to assess the safety profile of DCPP. In vitro studies using various cancer cell lines showed that DCPP exhibited moderate cytotoxicity with IC50 values indicating selective inhibition against certain cancer types while showing lower toxicity towards normal cells .

Case Studies and Clinical Applications

- Case Study 1 : In a clinical setting, patients treated with DCPP demonstrated improved mood and reduced anxiety symptoms compared to control groups. This suggests its potential application in psychiatric therapies .

- Case Study 2 : A study involving animal models indicated that DCPP could enhance cognitive functions and reduce depressive symptoms when administered chronically .

Research Findings Summary

Q & A

Q. What are the optimized synthetic routes for 2-(2,5-dichlorophenyl)piperazine, and how do reaction conditions influence yield?

The synthesis of this compound typically involves multi-step reactions, such as nucleophilic substitution or coupling with aryl halides. Key steps include:

- Acyl chloride formation : Starting from benzoic acid derivatives, acyl chlorides are generated using thionyl chloride or PCl₃ .

- Bromination and cyclization : Brominated intermediates are reacted with piperazine under reflux conditions (e.g., toluene at 110°C for 30 hours) .

- Purification : Ethyl acetate extraction and recrystallization with ethanolic HCl improve purity. Yield optimization requires precise control of solvent polarity, reaction time (e.g., 15–30 hours), and stoichiometric ratios (e.g., 1:1.2 molar ratio of piperazine to aryl halide) .

Q. Which analytical techniques are critical for characterizing this compound and intermediates?

- Structural confirmation : Use IR spectroscopy to identify N–H stretches (3200–3400 cm⁻¹) and aromatic C–Cl vibrations (600–800 cm⁻¹). ¹H NMR confirms aromatic proton splitting patterns (e.g., para-substituted dichlorophenyl groups at δ 7.2–7.5 ppm) .

- Purity assessment : HPLC with reverse-phase C18 columns (acetonitrile/water mobile phase) and GC-MS for volatile intermediates. Melting point analysis (e.g., 233°C for hydrochloride salts) ensures crystallinity .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Respiratory protection is required if dust is generated .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents. Static discharge must be mitigated during transfer .

- Waste disposal : Neutralize residues with NaOH before aqueous disposal. Chlorinated byproducts require incineration .

Advanced Research Questions

Q. How do structural modifications to the piperazine core influence pharmacological activity?

- Substituent effects : Introducing electron-withdrawing groups (e.g., 2,5-dichlorophenyl) enhances antiproliferative activity by increasing electrophilicity and receptor binding. For example, 2,4-dichlorophenyl derivatives show lower cytotoxicity but higher thrombolytic activity (85% clot lysis at 50 µM) .

- Methodological approach : Synthesize analogs via Suzuki-Miyaura coupling or Buchwald-Hartwig amination. Evaluate activity using MTT assays (IC₅₀) and hemolysis tests (0–10% hemolysis indicates selectivity) .

Q. How can researchers resolve contradictions in cytotoxicity data across different cell lines?

- Assay standardization : Use identical cell lines (e.g., HepG2 vs. MCF-7) and culture conditions. Discrepancies may arise from differential expression of drug transporters (e.g., P-gp) .

- Data normalization : Express cytotoxicity relative to positive controls (e.g., doxorubicin) and account for metabolic activity variations via ATP-based assays .

Q. What in silico strategies predict the mechanism of action of this compound derivatives?

- Molecular docking : Use AutoDock Vina to model interactions with serotonin receptors (5-HT₁A/7) or dopamine D3. Focus on hydrogen bonding with Asp3.32 and π-π stacking with Phe6.52 .

- ADMET prediction : SwissADME calculates LogP (optimal range: 2–4) and BBB permeability. Derivatives with TPSA >60 Ų exhibit poor CNS penetration .

Q. How do solubility and formulation challenges impact bioactivity studies?

- Solubility enhancement : Use co-solvents (e.g., DMSO:PBS 1:9) or cyclodextrin complexes. ESOL LogS predictions (e.g., -3.5 for 2,5-dichlorophenyl derivatives) guide solvent selection .

- In vivo compatibility : Test hemolytic potential (≤5% hemolysis at 100 µg/mL) and plasma protein binding (equilibrium dialysis) to avoid false negatives .

Q. What explains the dual thrombolytic and cytotoxic effects observed in some derivatives?

Q. How can regioselectivity be controlled during piperazine functionalization?

Q. What strategies improve selectivity for CNS targets over peripheral receptors?

- Bioisosteric replacement : Replace chlorine with fluorine to reduce LogP and enhance BBB penetration. For example, 2-fluorophenyl analogs show 3-fold higher D3 receptor binding (Kᵢ = 12 nM) .

- Prodrug design : Incorporate ester moieties cleaved by neuronal esterases, improving brain-targeted delivery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.